molecular formula CCl4S2 B095181 Dichloromethanedisulfenyl chloride CAS No. 17494-65-4

Dichloromethanedisulfenyl chloride

Cat. No.: B095181
CAS No.: 17494-65-4
M. Wt: 218 g/mol
InChI Key: MFYSEWZWUCCVGO-UHFFFAOYSA-N
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Description

Dichloromethanedisulfenyl chloride (Cl₂C(SSCl)₂, CAS 17494-65-4) is a halogenated organosulfur compound characterized by a central dichloromethane core bonded to two sulfenyl chloride (–SCl) groups. Its molecular structure (Fig. 1) enables high reactivity, particularly in sulfur-based organic syntheses. The compound is primarily utilized as a precursor for synthesizing heterocyclic sulfur-containing compounds, such as halogenated 1,3-dithioles and 1,3-dithiole-1,1-dioxides . Its synthesis involves controlled halogenation and sulfenylation reactions, often under anhydrous conditions to avoid hydrolysis .

Properties

CAS No.

17494-65-4

Molecular Formula

CCl4S2

Molecular Weight

218 g/mol

IUPAC Name

[dichloro(chlorosulfanyl)methyl] thiohypochlorite

InChI

InChI=1S/CCl4S2/c2-1(3,6-4)7-5

InChI Key

MFYSEWZWUCCVGO-UHFFFAOYSA-N

SMILES

C(SCl)(SCl)(Cl)Cl

Canonical SMILES

C(SCl)(SCl)(Cl)Cl

Synonyms

Dichloromethanedisulfenyl chloride

Origin of Product

United States

Comparison with Similar Compounds

Trichloromethanesulfenyl Chloride (CAS 594-42-3)

Chemical Structure : CCl₃SCl.
Properties :

  • Reactivity : Acts as a sulfenylating agent in organic synthesis, particularly in pesticide production (e.g., dichlofluanid) .
  • Safety : Highly corrosive; releases toxic fumes (HCl, SO₂) upon decomposition. Requires stringent handling protocols .
  • Applications : Intermediate in agrochemicals and rubber vulcanization accelerators .

Key Differences :

  • Dichloromethanedisulfenyl chloride has two sulfenyl chloride groups, enabling dual-site reactivity, whereas trichloromethanesulfenyl chloride has a single sulfenyl group, limiting its application to single-step sulfenylation .
  • The trichloro variant exhibits higher thermal stability due to its fully halogenated methane core, whereas the dichloro analog is more reactive in cross-coupling reactions .

Dichlorofluoromethanesulfenyl Chloride (CAS 2712-93-8)

Chemical Structure : CFCl₂SCl.
Properties :

  • Synthesis : Produced via halogen exchange between trichloromethanesulfenyl chloride and hydrogen fluoride .
  • Applications : Precursor for fluorinated agrochemicals (e.g., dichlofluanid derivatives) due to fluorine’s electronegativity enhancing compound stability .

Key Differences :

  • Fluorine substitution reduces Lewis acidity compared to this compound, altering selectivity in nucleophilic substitutions .
  • Dichlorofluoromethanesulfenyl chloride is less prone to hydrolysis than this compound, making it preferable in moisture-sensitive reactions .

Bis(alkylsulfonyl)dihalogenomethanes

Chemical Structure : X₂C(SO₂R)₂ (X = Cl, Br; R = alkyl/aryl).
Properties :

  • Reactivity : Used as dihalocarbene precursors in cyclopropanation reactions.
  • Stability : Enhanced by electron-withdrawing sulfonyl groups, unlike this compound, which relies on sulfenyl groups for reactivity .

Key Differences :

  • Bis(alkylsulfonyl) derivatives exhibit lower electrophilicity but higher thermal stability, contrasting with the high electrophilic character of this compound .

Data Table: Comparative Properties

Property This compound Trichloromethanesulfenyl Chloride Dichlorofluoromethanesulfenyl Chloride
Molecular Formula CCl₂S₂Cl₂ CCl₃SCl CFCl₂SCl
Molecular Weight (g/mol) 236.92 185.88 169.43
Boiling Point ~120°C (decomposes) 147–149°C 95–97°C
Key Applications Heterocyclic sulfur synthesis Pesticides, rubber accelerators Fluorinated agrochemicals
Reactivity High (dual –SCl sites) Moderate (single –SCl) Moderate (fluorine stabilizes)
Safety Hazards Corrosive, toxic fumes Corrosive, toxic fumes Corrosive, HF release risk

Sources:

Research Findings and Industrial Relevance

  • This compound : Demonstrated efficacy in synthesizing [1,3]dithiole derivatives, critical in materials science for conductive polymers .
  • Trichloromethanesulfenyl Chloride : Central to dichlofluanid production, a fungicide with 85% market penetration in European vineyards .
  • Dichlorofluoromethanesulfenyl Chloride : Patent filings highlight its use in UV-stable pesticides, leveraging fluorine’s resistance to photodegradation .

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